REACTION_CXSMILES
|
[CH2:1]1[C:10](=O)[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(N)CN.[N+:16]([CH3:19])([O-:18])=[O:17]>>[N+:16]([CH2:19][C:10]1[CH2:1][CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:9]=1)([O-:18])=[O:17]
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Name
|
|
Quantity
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24.5 g
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Type
|
reactant
|
Smiles
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C1CC2=CC=CC=C2CC1=O
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
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250 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
|
the filtrate was evaporated
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Type
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CUSTOM
|
Details
|
to give a red oil
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Type
|
CUSTOM
|
Details
|
This was partially purified by elution through a short silica column
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Type
|
WASH
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Details
|
eluting with hexane/EtOAc (9:1 v/v)
|
Type
|
CUSTOM
|
Details
|
was not purified further
|
Type
|
CUSTOM
|
Details
|
was taken directly for the next reaction
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])CC1=CC2=CC=CC=C2CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |